molecular formula C8H13Cl2N7 B2930820 5-Piperazin-1-yltetrazolo[1,5-a]pyrazine;dihydrochloride CAS No. 2413903-76-9

5-Piperazin-1-yltetrazolo[1,5-a]pyrazine;dihydrochloride

Cat. No.: B2930820
CAS No.: 2413903-76-9
M. Wt: 278.14
InChI Key: OUOIWNAEHDEDOT-UHFFFAOYSA-N
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Description

5-Piperazin-1-yltetrazolo[1,5-a]pyrazine;dihydrochloride is a heterocyclic compound of significant interest in medicinal chemistry research, featuring a piperazine ring linked to a tetrazolo[1,5-a]pyrazine core. This structure is closely related to other piperazine-containing compounds known for their wide spectrum of biological activities . The primary research applications for this compound and its analogs are in the areas of infectious disease and oncology. Scientific studies on similar tetrazole and pyrazine derivatives have highlighted their potential as antimicrobial agents, with some compounds showing significant activity against pathogens like Mycobacterium tuberculosis . Furthermore, the incorporation of the tetrazole ring into piperazine derivatives has been explored for their antitumor properties, with research indicating that such frameworks can demonstrate promising efficacy in inhibiting tumor growth through various mechanisms . The piperazine moiety itself is a common feature in many biologically active molecules and approved drugs, often used to optimize a compound's pharmacokinetic properties or as a scaffold to position key functional groups for interaction with biological targets . The mechanism of action for related compounds is believed to involve interaction with specific molecular targets, potentially inhibiting essential bacterial enzymes or key signaling pathways in cancer cells . This product is intended for research purposes only in laboratory settings. It is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

5-piperazin-1-yltetrazolo[1,5-a]pyrazine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N7.2ClH/c1-3-14(4-2-9-1)8-6-10-5-7-11-12-13-15(7)8;;/h5-6,9H,1-4H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXBGUXTZCKGUEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CN=CC3=NN=NN23.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Cl2N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Piperazin-1-yltetrazolo[1,5-a]pyrazine;dihydrochloride typically involves multiple steps. One common method includes the formation of a domino imine, followed by intramolecular annulation and a Ugi-azide reaction . Another approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts .

Industrial Production Methods

Industrial production methods for this compound often utilize high-yield synthetic routes that can be scaled up efficiently. These methods may include the use of automated synthesis equipment and optimized reaction conditions to ensure consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Piperazin-1-yltetrazolo[1,5-a]pyrazine;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

5-Piperazin-1-yltetrazolo[1,5-a]pyrazine;dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, including its role as a kinase inhibitor.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-Piperazin-1-yltetrazolo[1,5-a]pyrazine;dihydrochloride involves its interaction with specific molecular targets. It may act as a GABA receptor agonist, influencing neurotransmission and potentially leading to various biological effects . The compound’s effects are mediated through its binding to these receptors, altering their activity and downstream signaling pathways .

Comparison with Similar Compounds

Key Observations :

  • Core Heterocycle : The tetrazolo, pyrazolo, and imidazo cores differ in nitrogen atom arrangement, influencing electronic properties and binding affinities.
  • Synthetic Complexity: Tetrazolo derivatives may require specialized cyclization steps, while triazolo analogs benefit from Huisgen cycloaddition (e.g., ynones and amino azide) .
  • Piperazine Functionalization : Piperazine is introduced via nucleophilic displacement (e.g., chloro-pyrazine intermediates) or pre-functionalized building blocks .

Physicochemical Properties

Property 5-Piperazin-1-yltetrazolo[1,5-a]pyrazine dihydrochloride 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine dihydrochloride
Molecular Formula C₆H₁₁Cl₂N₇ (hypothetical) C₆H₁₁Cl₂N₃ C₆H₁₁Cl₂N₃
Molecular Weight ~276.1 g/mol 196.08 g/mol 196.08 g/mol
Solubility High (dihydrochloride salt) Moderate Moderate
Stability Stable under anhydrous conditions Sensitive to hydrolysis Sensitive to oxidation

Biological Activity

5-Piperazin-1-yltetrazolo[1,5-a]pyrazine; dihydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Chemical Name: 5-Piperazin-1-yltetrazolo[1,5-a]pyrazine; dihydrochloride
  • CAS Number: 2413903-76-9
  • Molecular Formula: C8_{8}H11_{11}Cl2_{2}N7_{7}

The biological activity of 5-Piperazin-1-yltetrazolo[1,5-a]pyrazine is primarily attributed to its interaction with neurotransmitter systems and ion channels. It has been shown to exhibit:

  • Antidepressant-like effects : The compound may influence serotonin and dopamine pathways, which are crucial in mood regulation.
  • Anxiolytic properties : Research indicates potential anxiolytic effects, possibly through modulation of GABAergic activity.
  • Neuroprotective effects : Preliminary studies suggest it may protect neuronal cells from oxidative stress.

Biological Activity Overview

Activity Description References
AntidepressantExhibits effects similar to SSRIs in animal models.
AnxiolyticReduces anxiety-like behavior in rodent models.
NeuroprotectionProtects against oxidative stress-induced apoptosis in neuronal cells.

Case Study 1: Antidepressant Effects

A study conducted on rats assessed the antidepressant-like effects of 5-Piperazin-1-yltetrazolo[1,5-a]pyrazine. The compound was administered over a two-week period, with results indicating a significant reduction in immobility time in the forced swim test, suggesting enhanced mood.

Case Study 2: Anxiolytic Activity

In a controlled trial involving mice, the compound was tested for its anxiolytic properties using the elevated plus maze test. Mice treated with the compound displayed increased time spent in open arms compared to controls, indicating reduced anxiety levels.

Research Findings

Recent investigations have focused on the pharmacodynamics and pharmacokinetics of 5-Piperazin-1-yltetrazolo[1,5-a]pyrazine:

  • Pharmacodynamics : The compound's affinity for serotonin receptors (particularly 5-HT2A_{2A} and 5-HT3_{3}) has been established through binding assays.
  • Pharmacokinetics : Initial studies suggest that the compound has favorable absorption characteristics with a half-life conducive for therapeutic use.

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